molecular formula C3H8O4S B14718666 Sulfuric acid, monopropyl ester CAS No. 13425-84-8

Sulfuric acid, monopropyl ester

Cat. No.: B14718666
CAS No.: 13425-84-8
M. Wt: 140.16 g/mol
InChI Key: TYRGSDXYMNTMML-UHFFFAOYSA-N
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Description

Sulfuric acid, monopropyl ester, also known as propyl hydrogen sulfate, is an organic compound that belongs to the class of sulfuric esters. It is formed by the esterification of sulfuric acid with propanol. This compound is characterized by its chemical formula C₃H₇O₄S and is commonly used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid, monopropyl ester, can be synthesized through the esterification reaction between sulfuric acid and propanol. The reaction typically involves heating propanol with concentrated sulfuric acid, which acts as both a reactant and a catalyst. The reaction is as follows:

H2SO4+C3H7OHC3H7O4S+H2O\text{H}_2\text{SO}_4 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_3\text{H}_7\text{O}_4\text{S} + \text{H}_2\text{O} H2​SO4​+C3​H7​OH→C3​H7​O4​S+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound, involves the continuous addition of propanol to a reactor containing sulfuric acid. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, monopropyl ester, undergoes various chemical reactions, including hydrolysis, substitution, and oxidation.

  • Hydrolysis: : In the presence of water, this compound, can hydrolyze to form sulfuric acid and propanol.

    C3H7O4S+H2OH2SO4+C3H7OH\text{C}_3\text{H}_7\text{O}_4\text{S} + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_4 + \text{C}_3\text{H}_7\text{OH} C3​H7​O4​S+H2​O→H2​SO4​+C3​H7​OH

  • Substitution: : It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles.

  • Oxidation: : this compound, can be oxidized to form various sulfur-containing compounds.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic conditions.

    Substitution: Nucleophiles such as halides or hydroxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Sulfuric acid and propanol.

    Substitution: Various substituted sulfuric esters.

    Oxidation: Sulfur-containing compounds like sulfonic acids.

Scientific Research Applications

Sulfuric acid, monopropyl ester, has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfuric esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the manufacture of detergents, surfactants, and other cleaning agents.

Mechanism of Action

The mechanism of action of sulfuric acid, monopropyl ester, involves its ability to act as an esterifying agent. It can donate its propyl group to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Sulfuric acid, monopropyl ester, can be compared with other sulfuric esters such as sulfuric acid, monoethyl ester, and sulfuric acid, monobutyl ester. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

Similar Compounds

    Sulfuric acid, monoethyl ester: Ethyl hydrogen sulfate.

    Sulfuric acid, monobutyl ester: Butyl hydrogen sulfate.

    Sulfuric acid, monooctadecyl ester: Octadecyl hydrogen sulfate.

This compound, is unique due to its specific alkyl group, which imparts distinct properties and reactivity compared to other sulfuric esters.

Properties

CAS No.

13425-84-8

Molecular Formula

C3H8O4S

Molecular Weight

140.16 g/mol

IUPAC Name

propyl hydrogen sulfate

InChI

InChI=1S/C3H8O4S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H,4,5,6)

InChI Key

TYRGSDXYMNTMML-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)(=O)O

Origin of Product

United States

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